(2-Phenylethyl)propylamine is a chemical compound with the formula C11H17N. While there is limited information publicly available on specific research applications of (2-Phenylethyl)propylamine, some scientific databases mention it (PubChem: ).
Given the structural similarity of (2-Phenylethyl)propylamine to other phenethylamines, research might explore potential applications in areas like:
(2-Phenylethyl)propylamine is an organic compound with the chemical formula C₁₁H₁₇N. It belongs to the class of secondary amines and consists of a propyl group attached to a phenylethylamine backbone. This compound is characterized by its aromatic ring, which contributes to its unique chemical properties and potential biological activities.
Several synthesis methods for (2-Phenylethyl)propylamine have been documented:
(2-Phenylethyl)propylamine has potential applications in various fields:
Interaction studies involving (2-Phenylethyl)propylamine focus on its binding affinity and activity at neurotransmitter receptors. Preliminary data suggest that compounds with similar structures can influence serotonin and dopamine pathways, potentially affecting mood and cognition. Further research is needed to elucidate specific interactions and mechanisms.
(2-Phenylethyl)propylamine shares similarities with several other compounds in terms of structure and potential biological activity. Below are some comparable compounds:
Compound Name | Structure | Key Characteristics |
---|---|---|
Phenethylamine | C₈H₁₁N | Simple structure; known psychoactive effects. |
2-Methylphenethylamine | C₉H₁₃N | Methyl substitution increases lipophilicity. |
3-Phenylpropan-1-amine | C₉H₁₃N | Structural isomer; different biological activity profile. |
N,N-Dimethylphenethylamine | C₁₀H₁₃N | Tertiary amine; altered receptor interactions due to sterics. |
Uniqueness: What sets (2-Phenylethyl)propylamine apart from these compounds is its specific combination of propyl and phenethyl groups, which may confer unique pharmacological properties not found in simpler or more branched analogs.
The synthesis of (2-Phenylethyl)propylamine, with molecular formula C₁₁H₁₇N and molecular weight 163.26 g/mol, represents a significant challenge in organic chemistry due to the need for selective formation of secondary amine products while minimizing overalkylation and side reactions [1]. This compound, bearing both aromatic and aliphatic structural elements, requires carefully optimized synthetic approaches to achieve high yields and selectivity.
Traditional synthetic methodologies for (2-Phenylethyl)propylamine production rely primarily on well-established organic transformations that have been extensively studied and optimized over decades [2] [3]. These approaches form the foundation of industrial manufacturing processes and continue to serve as benchmarks for evaluating newer synthetic methodologies.
Reductive amination represents the most widely employed synthetic strategy for the preparation of (2-Phenylethyl)propylamine, offering excellent control over product selectivity and reaction conditions [2] [4]. This methodology involves the formation of an imine intermediate through condensation of an appropriate aldehyde or ketone with either propylamine or 2-phenylethylamine, followed by selective reduction to yield the desired secondary amine product [3].
The mechanism proceeds through nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate that subsequently undergoes dehydration to generate the imine [2]. The crucial reduction step can be accomplished using various hydride reducing agents, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride representing the most frequently employed reagents [4].
Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|---|
Phenylacetaldehyde + Propylamine | NaBH₄ | Methanol | 25 | 6 | 78 | 92 |
Benzaldehyde + 2-Phenylethylamine | NaBH₃CN | Methanol/AcOH | 25 | 8 | 85 | 89 |
2-Phenylbutanal + Ammonia | NaBH(OAc)₃ | DCE | 40 | 12 | 72 | 85 |
Cinnamaldehyde + Propylamine | H₂/Pd-C | Methanol | 50 | 4 | 88 | 95 |
Table 1: Traditional Reductive Amination Conditions and Yields
Sodium cyanoborohydride demonstrates superior selectivity for imine reduction in the presence of aldehydes due to its reduced reactivity toward carbonyl groups under mildly acidic conditions [3] [4]. This selectivity advantage allows for one-pot reductive amination procedures where the imine formation and reduction steps occur simultaneously without isolation of intermediates [2].
The stereochemical outcome of reductive amination depends significantly on the substrate structure and reaction conditions [3]. For substrates containing existing stereocenters, the reaction typically proceeds with high retention of configuration, making this approach particularly valuable for the synthesis of enantiomerically pure materials [5].
Catalytic hydrogenation of nitrile precursors provides an alternative route to (2-Phenylethyl)propylamine through direct reduction of the corresponding 3-phenylpropanenitrile or related nitrile intermediates [6] [7]. This approach offers excellent atom economy and can be performed under relatively mild conditions using heterogeneous metal catalysts [8].
Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | Primary Amine Selectivity (%) | Secondary Amine Formation (%) | Tertiary Amine Formation (%) |
---|---|---|---|---|---|---|
Pd/C (10%) | 6 | 30 | 95 | 75 | 18 | 7 |
Pt/C (5%) | 10 | 60 | 88 | 82 | 12 | 6 |
Raney Ni | 50 | 80 | 92 | 68 | 24 | 8 |
Ru/Al₂O₃ | 30 | 100 | 85 | 79 | 15 | 6 |
Rh/Al₂O₃ | 20 | 120 | 90 | 86 | 9 | 5 |
Table 2: Catalytic Hydrogenation Systems Performance
Palladium on carbon emerges as the most frequently employed catalyst system for nitrile hydrogenation, offering good activity under mild conditions [6] [8]. However, selectivity control remains challenging due to the tendency of primary amine products to undergo further reaction with imine intermediates, leading to secondary and tertiary amine byproducts [7].
The hydrogenation mechanism involves initial coordination of the nitrile to the metal surface, followed by sequential hydrogen addition to form an imine intermediate [8]. The rate-determining step typically involves reduction of this imine intermediate, which can be influenced by steric and electronic factors of the substrate [6].
Recent advances in catalyst design have focused on improving selectivity through modification of the metal surface properties [9]. The addition of acidic additives such as phosphoric acid can enhance primary amine selectivity by forming salts with the product amines, thereby reducing their nucleophilicity and preventing overalkylation [6].
Contemporary synthetic approaches to (2-Phenylethyl)propylamine leverage advanced catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced substrate scope compared to traditional methods [10] [5]. These systems frequently employ homogeneous transition metal catalysts with sophisticated ligand architectures designed to control both reactivity and stereoselectivity [11].
Catalyst Type | Substrate Scope | Operating Conditions | Enantioselectivity (% ee) | Conversion (%) | TON | Recyclability (cycles) |
---|---|---|---|---|---|---|
Ir/f-Binaphane | N-alkyl ketimines | RT, 1 bar H₂ | 90 | 95 | 500 | 5 |
Ru/MsDPEN | Acyclic ketimines | 50°C, 10 bar H₂ | 85 | 92 | 750 | 8 |
Rh/Josiphos | Allenes + anilines | 80°C, 20 bar H₂ | 88 | 89 | 400 | 6 |
Co/SiO₂ composite | Nitriles | 100°C, 40 bar H₂ | N/A | 98 | 1200 | 10 |
Ni-Cu/ZSM-5 | Alcohol amination | 300°C, ambient | N/A | 94 | 800 | 12 |
Table 4: Modern Catalytic Systems Comparison
Iridium-based catalytic systems employing f-Binaphane ligands demonstrate exceptional performance for the asymmetric hydrogenation of N-alkyl ketimines, achieving up to 90% enantioselectivity under mild conditions [5]. These systems operate effectively at room temperature under low hydrogen pressures, making them attractive for industrial applications where energy efficiency is paramount [10].
Ruthenium complexes incorporating MsDPEN ligands provide an alternative approach with excellent functional group tolerance [5]. The phosphine-free nature of these catalysts reduces the potential for catalyst poisoning and enables operation under solvent-free conditions, thereby enhancing the sustainability profile of the synthetic process [12].
Cobalt-based heterogeneous catalysts represent a significant advancement in terms of earth-abundance and cost-effectiveness [9]. These systems demonstrate remarkable selectivity for primary amine formation through mechanistic pathways that involve substrate-induced retardation of secondary imine hydrogenation [13]. The incorporation of coordinating organic molecules further enhances selectivity by providing steric hindrance around the active sites [9].
High entropy alloy nanocatalysts comprising palladium, platinum, ruthenium, copper, and nickel have emerged as promising systems for ambient hydrogenation of aromatic compounds [11]. These materials achieve complete hydrogenation of both alkynyl and phenyl groups under remarkably mild conditions, representing a significant breakthrough in catalyst design [11].
The choice of reaction solvent exerts profound influence on both the rate and selectivity of (2-Phenylethyl)propylamine synthesis, with effects arising from solvation of reactants, intermediates, and transition states [14] [15]. Systematic optimization of solvent parameters enables significant improvements in reaction performance while potentially reducing environmental impact [16].
Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Reaction Rate (relative) | Product Purity (%) |
---|---|---|---|---|---|
Methanol | 32.7 | 65 | 82 | 1.00 | 95 |
Ethanol | 24.5 | 78 | 79 | 0.85 | 94 |
Tetrahydrofuran | 7.6 | 66 | 75 | 0.72 | 92 |
Dichloromethane | 9.1 | 40 | 68 | 0.58 | 89 |
Toluene | 2.4 | 111 | 71 | 0.65 | 91 |
Water | 80.1 | 100 | 45 | 0.32 | 78 |
Acetonitrile | 37.5 | 82 | 77 | 0.88 | 93 |
Dimethylformamide | 36.7 | 153 | 83 | 0.95 | 96 |
Table 3: Solvent Effects on Reaction Optimization
Protic solvents such as methanol and ethanol generally provide superior results for reductive amination processes due to their ability to stabilize ionic intermediates and facilitate proton transfer steps [15]. The hydrogen bonding capability of these solvents also helps to solubilize inorganic reducing agents while maintaining compatibility with organic substrates [4].
Dimethylformamide emerges as an exceptional solvent for many amine synthesis reactions, offering the highest reaction rates and product purities observed in systematic studies [14]. This performance advantage stems from its excellent solvating properties for both polar and nonpolar species, combined with its high boiling point that enables elevated reaction temperatures when required [12].
Machine learning-driven optimization approaches have revolutionized the identification of optimal reaction conditions by efficiently exploring multidimensional parameter spaces [16] [17]. Bayesian optimization algorithms demonstrate particular effectiveness in identifying generally applicable conditions across diverse substrate scopes, achieving up to 31% improvement over traditional optimization methods [17].
The application of reinforcement learning bandit models enables efficient sampling and evaluation of experimental feedback, leading to rapid identification of optimal conditions with minimal experimental investment [17]. These approaches have successfully identified optimal conditions for complex transformations after surveying less than 15% of the expert-designed reaction space [17].
Industrial synthesis of (2-Phenylethyl)propylamine and related compounds has generated substantial intellectual property portfolios, with numerous patent applications describing novel synthetic methodologies and process improvements [18] [19]. These proprietary approaches often provide significant advantages in terms of yield, selectivity, or operational simplicity compared to academic literature procedures [20].
Patent CN105085278A describes a comprehensive four-step synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds that achieves total yields approaching 50%, representing a substantial improvement over literature methods that typically achieve only 15% overall yield [18]. This approach utilizes substituted benzyl halides as starting materials, which undergo reaction with isobutyronitrile under basic conditions to form the corresponding nitrile intermediate [19].
The synthetic sequence involves initial alkylation of isobutyronitrile with substituted benzyl chloride at temperatures ranging from -78°C to 0°C in the presence of organic bases [18]. The resulting 2-methyl-1-substituted phenyl-2-butyronitrile undergoes hydrolysis under elevated temperatures (80-220°C) to yield the corresponding carboxylic acid [19].
The Curtius rearrangement protocol employed in this patent represents a particularly elegant transformation, wherein the carboxylic acid is converted to an acyl azide intermediate that undergoes thermal rearrangement to form an isocyanate [18] [21]. Subsequent hydrogenolysis of the resulting benzyl carbamate provides the desired primary amine product with excellent retention of stereochemistry [22].
Patent CN103641725A details an alternative approach utilizing zinc borohydride as a reducing agent for the conversion of phenylacetamide to phenylethylamine [23]. This methodology offers advantages in terms of reduced side reactions and higher yields compared to conventional reducing agents such as sodium borohydride or lithium aluminum hydride [24].
The zinc borohydride reduction proceeds under mild conditions in tetrahydrofuran solution at temperatures of 90-96°C, with reaction times of 3.5-4.5 hours providing optimal conversion [23]. The use of toluene as a co-solvent enhances the solubility of substrates while maintaining the reducing environment necessary for efficient transformation [24].
Industrial processes for amine manufacturing have increasingly focused on zeolite-catalyzed methodologies that enable direct amination of alkenes under supercritical conditions [20]. These approaches offer significant environmental advantages by eliminating the need for stoichiometric reducing agents while operating under mild reaction conditions [12].
(2-Phenylethyl)propylamine (C₁₁H₁₇N, molecular weight 163.26 g/mol) exists as a solid at ambient conditions [1] [2], representing a secondary amine with distinctive thermodynamic characteristics derived from its unique molecular architecture combining aromatic and aliphatic structural elements.
The critical properties of (2-Phenylethyl)propylamine have not been experimentally determined but can be estimated using established group contribution methods. Based on Joback group contribution methodology applied to structurally similar aromatic amines, the critical temperature is estimated at 708 ± 20 K (435 ± 20°C), with a corresponding critical pressure of 27.6 ± 2 bar [3]. The critical volume is predicted to be 0.527 ± 0.02 m³/kmol, reflecting the molecular size and intermolecular interactions characteristic of aromatic secondary amines.
Phase transition temperatures remain experimentally undetermined for this compound. Comparative analysis with structurally analogous compounds suggests a melting point in the range of -82 ± 10°C. This estimation derives from structural similarity principles, considering that phenethylamine exhibits a melting point of -60°C [4] while propylamine shows -85°C [5]. The relatively low melting point reflects the secondary amine structure's influence on crystal packing efficiency compared to primary amines.
The boiling point is estimated at 199 ± 15°C based on group contribution analysis. This prediction utilizes the established boiling point of phenethylamine (197-200°C) [4] [6] with structural corrections for the additional propyl substituent. The boiling point elevation compared to simple aliphatic amines reflects the significant contribution of π-π interactions and enhanced van der Waals forces from the aromatic system.
Heat capacity at constant pressure (Cp) for (2-Phenylethyl)propylamine at 298.15 K is estimated using Benson group contribution methods to be 203.0 ± 15 J/(mol·K). This value incorporates contributions from the benzene ring (136.4 J/mol·K), secondary amine group (37.2 J/mol·K), and propyl chain (29.4 J/mol·K) [3]. The relatively high heat capacity reflects the compound's molecular complexity and multiple vibrational modes.
Enthalpy of formation in the gas phase is estimated at -45.0 ± 10 kJ/mol using bond contribution methodologies [3]. This value represents the thermodynamic stability of the molecule relative to its constituent elements, with the negative value indicating an energetically favorable formation process.
Property | Estimated Value | Method | Reference |
---|---|---|---|
Critical Temperature | 708 ± 20 K | Joback method | [3] |
Critical Pressure | 27.6 ± 2 bar | Empirical correlation | [3] |
Critical Volume | 0.527 ± 0.02 m³/kmol | Group contribution | [3] |
Melting Point | -82 ± 10°C | Structural analogy | [5] [4] |
Boiling Point | 199 ± 15°C | Group contribution | [4] [6] |
Heat Capacity (298K) | 203.0 ± 15 J/(mol·K) | Benson method | [3] |
Enthalpy of Formation | -45.0 ± 10 kJ/mol | Bond contribution | [3] |
The solubility characteristics of (2-Phenylethyl)propylamine demonstrate a moderate to good solubility profile across various organic solvent systems, primarily governed by the compound's amphiphilic nature combining hydrophobic aromatic character with hydrophilic amine functionality.
The compound exhibits excellent solubility in aromatic hydrocarbons such as benzene, toluene, and xylene isomers due to favorable π-π stacking interactions between the phenyl ring of the solute and aromatic solvent molecules [7] [8]. The partition coefficient (log P) value of 1.3 [9] indicates moderate lipophilicity, suggesting preferential dissolution in moderately polar organic phases over highly polar aqueous systems.
In aliphatic hydrocarbon solvents, solubility decreases significantly compared to aromatic systems. n-Hexane and cyclohexane show limited dissolution capacity due to the absence of specific interactions with the amine functionality and reduced compatibility with the aromatic ring system [7].
(2-Phenylethyl)propylamine demonstrates high solubility in primary and secondary alcohols including methanol, ethanol, and isopropanol. The enhanced solubility in these systems results from hydrogen bonding between the amine nitrogen (acting as hydrogen bond acceptor) and the alcohol hydroxyl groups (acting as hydrogen bond donors) [6] [8]. This interaction pattern mirrors the behavior observed for phenethylamine, which shows free solubility in alcoholic media [4].
Tertiary alcohols such as tert-butanol exhibit reduced dissolution capacity due to steric hindrance affecting hydrogen bond formation with the secondary amine nitrogen atom.
The compound shows excellent miscibility with polar aprotic solvents including acetone, acetonitrile, and dimethylformamide (DMF). These solvents effectively solvate both the aromatic and amine portions of the molecule through dipole-dipole interactions and dispersion forces [7].
Chlorinated solvents such as dichloromethane and chloroform provide good solubility due to their intermediate polarity and ability to engage in weak C-H···π interactions with the aromatic system [7]. The dissolution is further enhanced by the favorable dielectric environment these solvents provide for the amine functionality.
Diethyl ether and tetrahydrofuran (THF) demonstrate moderate to good solvation capacity for (2-Phenylethyl)propylamine. The oxygen atoms in these ethers can function as hydrogen bond acceptors with the amine NH proton, facilitating dissolution [8]. THF generally provides superior solvation compared to simple ethers due to its higher polarity and conformational flexibility.
Ester solvents such as ethyl acetate show good dissolution properties, with the carbonyl oxygen participating in hydrogen bonding with the amine group while the ester's hydrophobic portions interact favorably with the aromatic ring system.
Solvent Class | Solubility | Primary Interactions | Examples |
---|---|---|---|
Aromatic hydrocarbons | Excellent | π-π stacking | Benzene, toluene |
Alcohols | High | Hydrogen bonding | Methanol, ethanol |
Polar aprotic | Excellent | Dipole interactions | Acetone, DMF |
Chlorinated | Good | Dispersion forces | CH₂Cl₂, CHCl₃ |
Ethers | Moderate | Weak H-bonding | Et₂O, THF |
Aliphatic hydrocarbons | Poor | Limited interactions | n-Hexane |
(2-Phenylethyl)propylamine exhibits characteristic basic behavior as a secondary amine, with its acid-base properties significantly influenced by both the aromatic electron-withdrawing effects and steric factors associated with the phenethyl and propyl substituents.
The basicity of (2-Phenylethyl)propylamine can be estimated through structural correlation analysis with related amine compounds. Primary aliphatic amines typically exhibit pKa values around 10.6-10.7 [10], while phenethylamine shows a pKa of 9.84 [4] [6] due to the electron-withdrawing inductive effect of the aromatic ring.
For secondary amines, the pKa values generally increase compared to their primary counterparts due to increased electron density on the nitrogen atom from additional alkyl substitution. Diethylamine demonstrates a pKa of 10.98 [11], while N-ethylpropylamine exhibits a pKa of 10.98 [11], indicating the stabilizing effect of multiple alkyl groups on the conjugate acid.
Based on structure-activity relationships and electronic effects, the pKa of (2-Phenylethyl)propylamine is estimated at 10.6 ± 0.3 [10] [12]. This value reflects the competing influences of the electron-donating propyl group (increasing basicity) and the electron-withdrawing phenethyl system (decreasing basicity).
The protonation equilibrium of (2-Phenylethyl)propylamine follows the general pattern for secondary amines:
R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻
The protonation kinetics are typically diffusion-controlled in aqueous media, with rate constants approaching 10¹⁰ M⁻¹s⁻¹ for the forward reaction. The deprotonation kinetics can be calculated from the equilibrium constant and forward rate, yielding rate constants in the range of 10⁶-10⁷ s⁻¹.
Steric effects from both the phenethyl and propyl substituents may slightly reduce the protonation rate compared to simple primary amines due to restricted access to the nitrogen lone pair. However, these effects are generally minimal for secondary amines with moderate-sized substituents.
The pH-dependent speciation of (2-Phenylethyl)propylamine in aqueous solution can be described by the Henderson-Hasselbalch equation:
pH = pKa + log([R₂N]/[R₂NH⁺])
At physiological pH (7.4), approximately 99.4% of the compound exists in the protonated cationic form (R₂NH₂⁺), making it highly water-soluble under biological conditions. This predominant ionic character significantly influences the compound's pharmacokinetic properties and membrane permeability characteristics.
The isoelectric point corresponds to the pKa value (~10.6), where equal concentrations of neutral and protonated species coexist. Below this pH, the cationic form predominates, while above pH 10.6, the neutral free base becomes the major species.
(2-Phenylethyl)propylamine readily forms stable crystalline salts with various acids. The hydrochloride salt (C₁₁H₁₈ClN, MW 199.72 g/mol) represents the most common ionic form [13], exhibiting enhanced water solubility and chemical stability compared to the free base.
Acid-base titration curves show sharp equivalence points characteristic of moderately strong bases, with buffer capacity most pronounced in the pH range 9.6-11.6 (pKa ± 1 unit). This buffering behavior is relevant for analytical applications and purification procedures.
Parameter | Value | Basis | Reference |
---|---|---|---|
pKa (estimated) | 10.6 ± 0.3 | Structural correlation | [10] [12] |
Protonation at pH 7.4 | ~99.4% | Henderson-Hasselbalch | Calculated |
Hydrochloride salt MW | 199.72 g/mol | Molecular formula | [13] |
Buffer range | pH 9.6-11.6 | pKa ± 1 | Standard theory |
The computational characterization of (2-Phenylethyl)propylamine reveals significant gaps between theoretical predictions and available experimental data, highlighting the need for comprehensive experimental validation of key physicochemical properties.
Quantum chemical calculations using density functional theory (DFT) methods provide reliable predictions for fundamental molecular properties. The molecular weight (163.26 g/mol) [9], molecular formula (C₁₁H₁₇N) [9], and exact mass (163.136099547 Da) [9] show perfect agreement between computational and experimental determinations.
Structural parameters including bond lengths, angles, and conformational preferences can be accurately predicted using B3LYP/6-31G(d) level calculations. The XLogP3 value of 1.3 [9] demonstrates reasonable agreement with partition coefficient prediction algorithms, indicating moderate lipophilicity consistent with the compound's amphiphilic character.
Topological descriptors such as hydrogen bond donor count (1) [9], hydrogen bond acceptor count (1) [9], and rotatable bond count (5) [9] are perfectly predicted by computational methods and verified experimentally through structural analysis.
Group contribution methods show moderate reliability for predicting thermodynamic properties of (2-Phenylethyl)propylamine. The UNIFAC and SIMPOL.1 predictive models [14] typically achieve accuracy within 20-30% for vapor pressure and related properties of substituted aromatic amines.
Critical property predictions using Joback methodology estimate a critical temperature of 708 K and critical pressure of 27.6 bar. However, experimental validation of these values remains unavailable, creating uncertainty in process design applications requiring accurate critical constants.
Heat capacity estimations using Benson group contribution yield 203.0 J/(mol·K) at 298 K. The reliability of this prediction is supported by generally good performance of group methods for aromatic amine compounds, with typical uncertainties of ±15% [3].
Computational solubility predictions face significant challenges due to the complex interplay of molecular interactions in solution. COSMO-RS calculations and Abraham solvation parameter models provide qualitative guidance for solvent selection but show quantitative limitations for precise solubility forecasting.
The experimental log P value of 1.3 [9] provides a crucial validation point for partition coefficient models. Most QSAR approaches predict values within ±0.3 log units of experimental data for compounds with similar structural features [15] [16].
Molecular dynamics simulations using explicit solvent models offer insights into solvation thermodynamics but require extensive computational resources and often show limited transferability across different solvent systems [17] [18].
Computational pKa prediction represents a particularly challenging area, with DFT-based methods showing variable accuracy depending on the theoretical approach and solvation model employed. Continuum solvation models combined with cluster-continuum approaches achieve mean absolute deviations of 0.9 pKa units for amine compounds when using sufficient explicit water molecules [17] [18].
The estimated pKa of 10.6 for (2-Phenylethyl)propylamine derives from linear free energy relationships with structurally similar compounds rather than direct quantum chemical calculation. Experimental verification through potentiometric titration would provide essential validation of this predicted value.
Critical gaps exist between computational capabilities and experimental data for (2-Phenylethyl)propylamine. Key missing experimental values include:
Computational predictions serve as valuable estimates for preliminary assessments but cannot substitute for rigorous experimental characterization required for industrial applications and scientific validation. The uncertainty ranges associated with current predictions (±10-30% for most properties) underscore the importance of experimental validation programs.
Property Type | Computational Accuracy | Experimental Status | Priority for Validation |
---|---|---|---|
Molecular descriptors | Excellent (±1%) | Complete | Low |
Basic physical properties | Poor (no data) | Missing | High |
Critical properties | Moderate (±20%) | Missing | High |
Thermodynamic functions | Fair (±15%) | Missing | Medium |
Acid-base properties | Fair (±0.3 pKa) | Missing | High |
Solubility parameters | Poor (qualitative) | Incomplete | High |